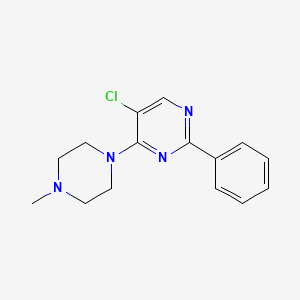
5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a phenyl group, and a methylpiperazinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine typically involves the reaction of 5-chloro-2-phenylpyrimidine with 4-methylpiperazine under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Substitution Reactions: The phenyl and piperazinyl groups can participate in substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups present on the compound.
Applications De Recherche Scientifique
5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and other diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical entities.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylpiperazin-1-yl)-2-phenylpyrimidine: Lacks the chloro substituent.
5-Chloro-2-phenylpyrimidine: Lacks the piperazinyl substituent.
4-(4-Methylpiperazin-1-yl)-2-phenylpyridine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine is unique due to the presence of both the chloro and piperazinyl substituents on the pyrimidine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable entity in various research and industrial applications.
Propriétés
Numéro CAS |
823795-61-5 |
|---|---|
Formule moléculaire |
C15H17ClN4 |
Poids moléculaire |
288.77 g/mol |
Nom IUPAC |
5-chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine |
InChI |
InChI=1S/C15H17ClN4/c1-19-7-9-20(10-8-19)15-13(16)11-17-14(18-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Clé InChI |
BBIDJOSOBFAJJT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC(=NC=C2Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















